molecular formula C9H9NO5 B14317260 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one CAS No. 105758-33-6

3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B14317260
CAS No.: 105758-33-6
M. Wt: 211.17 g/mol
InChI Key: ZRTFIPGJFJLMCG-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is a naturally occurring compound found in certain plants, particularly in the Poaceae family. It is known for its role in plant defense mechanisms against pests and pathogens. This compound is a type of benzoxazinoid, which are secondary metabolites that contribute to the plant’s ability to resist herbivores and microbial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with simple aromatic compounds such as aniline derivatives.

    Cyclization: The aromatic compound undergoes cyclization to form the benzoxazine ring.

    Hydroxylation and Methoxylation: Hydroxyl groups are introduced at the 3 and 4 positions, and a methoxy group is added at the 7 position.

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources, such as maize. The process includes:

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted benzoxazinoids[][3].

Scientific Research Applications

3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in plant defense mechanisms and its potential use in developing pest-resistant crops.

    Medicine: Research is ongoing into its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: It is used in the development of natural pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Another benzoxazinoid with similar properties and functions.

    2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A related compound with similar biological activities.

Uniqueness

3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7 position and hydroxyl groups at the 3 and 4 positions contribute to its specific reactivity and biological activity .

Properties

CAS No.

105758-33-6

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

3,4-dihydroxy-7-methoxy-3H-1,4-benzoxazin-2-one

InChI

InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,8,11,13H,1H3

InChI Key

ZRTFIPGJFJLMCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(C(=O)O2)O)O

Origin of Product

United States

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